molecular formula C24H28N2O6S B12157286 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylc arbonyl)-3-pyrrolin-2-one

5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylc arbonyl)-3-pyrrolin-2-one

Cat. No.: B12157286
M. Wt: 472.6 g/mol
InChI Key: WPBATUUIOWUICC-UHFFFAOYSA-N
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Description

“5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a synthetic organic compound that belongs to the class of pyrrolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolinone structure, followed by the introduction of the ethoxy, methoxy, morpholinyl, and thienylcarbonyl groups through various substitution and coupling reactions. Common reagents used in these steps include ethyl iodide, methoxybenzene, morpholine, and thiophene-2-carbonyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 5-(4-Ethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of “5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C24H28N2O6S

Molecular Weight

472.6 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H28N2O6S/c1-3-32-17-7-6-16(15-18(17)30-2)21-20(22(27)19-5-4-14-33-19)23(28)24(29)26(21)9-8-25-10-12-31-13-11-25/h4-7,14-15,21,28H,3,8-13H2,1-2H3

InChI Key

WPBATUUIOWUICC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4)OC

Origin of Product

United States

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